(2-Chloropyridin-3-yl)(morpholino)methanone
Overview
Description
2-Chloropyridin-3-yl)(morpholino)methanone, also known as CPM, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent, catalyst, or building block for synthesizing other compounds. CPM has been used in a variety of research areas, such as biochemistry, pharmacology, and drug development.
Scientific Research Applications
Antiproliferative Activity
(2-Chloropyridin-3-yl)(morpholino)methanone has been evaluated for its antiproliferative activity. A study conducted by S. Benaka Prasad and colleagues in 2018 on a similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrated its antiproliferative properties. The compound was characterized using various spectroscopic methods, and its molecular structure was confirmed by X-ray diffraction studies (Prasad et al., 2018).
Imaging Agent for Parkinson's Disease
The compound has potential applications in imaging for Parkinson's disease. A study by Min Wang et al. in 2017 synthesized a related compound, [11C]HG-10-102-01, from a precursor similar to (2-Chloropyridin-3-yl)(morpholino)methanone. This tracer was developed for Positron Emission Tomography (PET) imaging of the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Structural Analysis
The structural characteristics of compounds similar to (2-Chloropyridin-3-yl)(morpholino)methanone have been extensively studied. B. Lakshminarayana and colleagues in 2009 analyzed the crystal and molecular structure of a related compound, providing insights into its molecular interactions and stability (Lakshminarayana et al., 2009).
Antitumor Activity
Another potential application is in antitumor activity. Zhi-hua Tang and W. Fu in 2018 synthesized a compound similar to (2-Chloropyridin-3-yl)(morpholino)methanone and tested its effects on cancer cell lines, showing distinct inhibition of proliferation (Tang & Fu, 2018).
NK-1 Antagonist Activity
Research by L. N. Jungheim et al. in 2006 involved the synthesis of compounds including (2-Chloropyridin-3-yl)(morpholino)methanone derivatives, showing NK-1 antagonist activity, which is relevant in the context of therapeutic applications (Jungheim et al., 2006).
properties
IUPAC Name |
(2-chloropyridin-3-yl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-8(2-1-3-12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSWDQBZCCVHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366259 | |
Record name | (2-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(morpholino)methanone | |
CAS RN |
53062-98-9 | |
Record name | (2-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.